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molecular formula C6H14ClNO2 B8027716 Ethyl 2-(ethylamino)acetate hydrochloride

Ethyl 2-(ethylamino)acetate hydrochloride

Cat. No. B8027716
M. Wt: 167.63 g/mol
InChI Key: VXSFZBXLPFKADR-UHFFFAOYSA-N
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Patent
US08461209B2

Procedure details

To ethanol (30 mL) was added dropwise thionyl chloride (2.6 mL) at −10° C., and the mixture was stirred for 15 min. N-ethylglycine (1.0 g) was added to this solution at −10° C., and the mixture was allowed to warm to room temperature while stirring for 17 hr. The reaction mixture was concentrated under reduced pressure to give the title compound (1.63 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH2:5]([NH:7][CH2:8][C:9]([OH:11])=[O:10])[CH3:6].[CH2:12](O)[CH3:13]>>[ClH:3].[CH2:12]([O:10][C:9](=[O:11])[CH2:8][NH:7][CH2:5][CH3:6])[CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)NCC(=O)O
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
while stirring for 17 hr
Duration
17 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.C(C)OC(CNCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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